molecular formula C17H15N3O B7467571 N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No. B7467571
M. Wt: 277.32 g/mol
InChI Key: DDBZSSBHONFHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, commonly known as CDIC, is a chemical compound that belongs to the class of isoquinoline carboxamides. It has gained significant attention in the scientific community due to its potential applications in drug development and medicinal chemistry. CDIC is a versatile molecule that exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of CDIC is not fully understood, but it is believed to act through multiple pathways. CDIC has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. CDIC also induces apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, CDIC has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
CDIC exhibits a range of biochemical and physiological effects, depending on the type of cell or tissue it interacts with. In cancer cells, CDIC induces apoptosis and inhibits cell growth and proliferation. In bacterial and fungal pathogens, CDIC disrupts cell membrane integrity and inhibits essential metabolic pathways, leading to cell death. In immune cells, CDIC modulates the production of cytokines and chemokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

CDIC has several advantages for use in laboratory experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities with high purity. CDIC exhibits a wide range of biological activities, making it suitable for various research applications. However, CDIC also has some limitations. It can be toxic to some cell types at high concentrations, and its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

CDIC has significant potential for future research and development. One possible direction is the development of CDIC-based drugs for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Another direction is the investigation of the mechanism of action of CDIC, which may lead to the discovery of new therapeutic targets. Additionally, the synthesis and optimization of CDIC analogs may lead to the discovery of compounds with improved biological activity and reduced toxicity.

Synthesis Methods

CDIC can be synthesized through a multistep process involving the condensation of 4-cyanobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a base catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of CDIC has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.

Scientific Research Applications

CDIC has been extensively studied for its potential applications in drug development and medicinal chemistry. It exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. CDIC has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits potent antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of novel antibiotics. Additionally, CDIC has been shown to possess anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(4-cyanophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-11-13-5-7-16(8-6-13)19-17(21)20-10-9-14-3-1-2-4-15(14)12-20/h1-8H,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBZSSBHONFHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

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